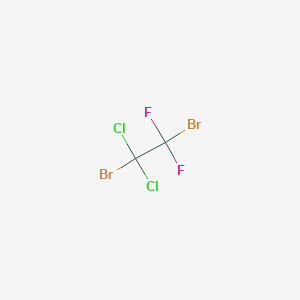

1,2-Dibromo-1,1-dichlorodifluoroethane

Vue d'ensemble

Description

1,2-Dibromo-1,1-dichlorodifluoroethane: is a halogenated hydrocarbon with the molecular formula C2Br2Cl2F2 . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethane backbone. It is a colorless, low-odor, non-flammable liquid with a boiling point of approximately -30°C and a melting point of around -90°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1-dichlorodifluoroethane can be synthesized through the addition of bromine to tetrafluoroethylene. The reaction involves two steps of bromine addition, followed by condensation, neutralization, and distillation to obtain the final product .

Industrial Production Methods: The industrial production of this compound involves the use of high-purity raw materials, including tetrafluoroethylene and industrial bromine. The process ensures a product purity of at least 99.5% .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Dibromo-1,1-dichlorodifluoroethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in halogen exchange reactions where bromine or chlorine atoms are replaced by other halogens.

Addition Reactions: It can react with alkenes and alkynes to form dibromo and dichloro derivatives.

Common Reagents and Conditions:

Bromination: Using bromine or bromine-containing reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions.

Chlorination: Using chlorine or chlorine-containing reagents under controlled conditions.

Major Products Formed:

Dibromo Derivatives: Formed through bromination reactions.

Dichloro Derivatives: Formed through chlorination reactions.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,2-Dibromo-1,1-dichlorodifluoroethane has the molecular formula and a molecular weight of 292.73 g/mol. It is characterized by its high boiling point (138-140 °C) and melting point (>40 °C) which influence its behavior in various applications . The compound's structure allows for multiple halogen substitutions, which can be leveraged in synthetic pathways.

Chemical Synthesis

This compound serves as a reagent in organic synthesis. Its halogenated structure is useful for introducing fluorine and bromine into organic molecules, which can enhance their reactivity and selectivity in subsequent reactions. For example:

- Fluorination Reactions : The compound can act as a source of difluorocarbene for the synthesis of difluorinated compounds, which are important in medicinal chemistry .

- Bromination Reactions : It can be utilized to introduce bromine into aromatic compounds, facilitating the formation of various derivatives that are crucial for pharmaceutical development.

Environmental Studies

Due to its classification as an ozone-depleting substance (ODS), this compound is often studied in environmental science contexts:

- Ozone Depletion Potential (ODP) : The compound's impact on atmospheric ozone levels is a significant area of research. Understanding its degradation pathways helps in assessing its environmental risks and informing regulatory policies.

- Pollution Remediation : Studies have investigated the use of this compound in chemical oxidation processes to remediate contaminated sites. For instance, it has been evaluated as part of in-situ chemical oxidation strategies to reduce concentrations of other hazardous substances like perchloroethylene (PCE) in groundwater .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed as a standard reference material due to its well-defined physical properties:

- Mass Spectrometry : It is used as a calibration standard for mass spectrometry due to its stable isotopic composition and predictable fragmentation patterns .

- Chromatography : The compound's volatility and stability make it suitable for use in gas chromatography applications where accurate quantification of halogenated compounds is necessary.

Case Study 1: Synthesis of Difluorinated Compounds

A study demonstrated the efficiency of using this compound in synthesizing complex difluorinated cyclopropanes. The reaction conditions were optimized to achieve high yields while minimizing by-products .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of this compound highlighted its degradation rates under various conditions. The findings indicated that while the compound has a relatively long atmospheric lifetime, its breakdown products contribute to further ozone depletion .

Mécanisme D'action

The mechanism of action of 1,2-Dibromo-1,1-dichlorodifluoroethane involves its ability to participate in halogen exchange and addition reactions. The presence of multiple halogen atoms allows it to interact with various molecular targets, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the halogen atoms, which can stabilize or destabilize reaction intermediates .

Comparaison Avec Des Composés Similaires

1,2-Dibromo-1,2-dichloroethane: Similar in structure but lacks fluorine atoms.

1,2-Dichloro-1,2-difluoroethane: Similar in structure but lacks bromine atoms.

1,2-Dibromotetrachloroethane: Contains additional chlorine atoms compared to 1,2-Dibromo-1,1-dichlorodifluoroethane.

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications in chemical synthesis and industrial processes .

Activité Biologique

1,2-Dibromo-1,1-dichlorodifluoroethane (commonly known as Halon 1211 or CFC-1211) is a halogenated organic compound primarily used as a fire extinguishing agent and as a refrigerant. Its chemical structure includes bromine and chlorine atoms, which contribute to its biological activity. This article examines the biological effects, toxicity, environmental impact, and relevant case studies associated with this compound.

- Chemical Formula: C₂Br₂Cl₂F₂

- Molecular Weight: 227.83 g/mol

- Physical State: Colorless liquid

- Boiling Point: 33.5 °C

- Density: 1.68 g/cm³

Toxicological Effects

The biological activity of this compound is largely characterized by its toxicological profile. Key findings include:

- Acute Toxicity: Exposure to high concentrations can lead to respiratory distress, neurological impairment, and potential fatality. Animal studies indicate that inhalation of the compound can cause significant central nervous system depression .

- Chronic Effects: Long-term exposure has been linked to liver and kidney damage in animal models. The compound is classified as potentially carcinogenic based on its structural similarity to other halogenated hydrocarbons that exhibit carcinogenic properties .

- Environmental Persistence: As a halogenated compound, it exhibits low biodegradability and can persist in the environment, leading to bioaccumulation in aquatic organisms. This raises concerns about its long-term ecological impact .

The mechanism through which this compound exerts its biological effects involves:

- Reactive Metabolites: Upon metabolism, the compound can form reactive intermediates that interact with cellular macromolecules (e.g., proteins and DNA), leading to cellular damage and dysfunction .

- Endocrine Disruption: Some studies suggest that halogenated compounds can disrupt endocrine function due to their ability to mimic or interfere with hormone signaling pathways .

Case Study 1: Occupational Exposure

A study conducted on workers in facilities using Halon 1211 revealed elevated levels of respiratory ailments among employees exposed to the compound over extended periods. Symptoms included chronic cough, wheezing, and reduced lung function. Monitoring data indicated a correlation between exposure levels and the severity of respiratory symptoms .

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted near a former manufacturing site for Halon 1211 reported significant contamination of soil and groundwater. The assessment highlighted the persistence of the compound in the environment and recommended remediation efforts to mitigate risks to local wildlife and human health .

Data Table: Toxicity Profile Summary

| Endpoint | Value/Description |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg (low toxicity) |

| LC50 (inhalation) | 5000 ppm (acute toxicity observed) |

| Carcinogenicity | Possible human carcinogen (IARC Group 2B) |

| Environmental Fate | Persistent; bioaccumulative potential |

Propriétés

IUPAC Name |

1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2Cl2F2/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIAAMATGHHTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Br)(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378799 | |

| Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-57-6 | |

| Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.